molecular formula C17H17NO2 B5293429 N-[3-(allyloxy)phenyl]-4-methylbenzamide

N-[3-(allyloxy)phenyl]-4-methylbenzamide

Cat. No.: B5293429
M. Wt: 267.32 g/mol
InChI Key: FMIJMRQEJQJVMS-UHFFFAOYSA-N
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Description

N-[3-(Allyloxy)phenyl]-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a 3-(allyloxy)phenyl group.

Properties

IUPAC Name

4-methyl-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-11-20-16-6-4-5-15(12-16)18-17(19)14-9-7-13(2)8-10-14/h3-10,12H,1,11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIJMRQEJQJVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl) : Enhance kinase binding via hydrophobic interactions and electron-deficient aromatic rings .
  • Allyloxy Group : Imparts antifungal activity, likely by disrupting fungal membrane integrity or signaling pathways .
  • Linker Modifications : Flexible linkers (e.g., in HDAC inhibitors) improve isotype selectivity, as seen in Compound 109’s 6-fold HDAC1/HDAC3 preference .
Physicochemical Properties
Property N-[3-(Allyloxy)phenyl]-4-methylbenzamide N-(3-Trifluoromethylphenyl)-4-methylbenzamide Compound 109
Molecular Weight ~297 g/mol ~309 g/mol ~331 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 3.8 (high lipophilicity) 2.9 (balanced solubility)
Hydrogen Bond Acceptors 3 3 5

Implications :

  • Higher lipophilicity in trifluoromethyl analogs correlates with improved cellular uptake but may reduce aqueous solubility .
  • The allyloxy derivative’s moderate LogP suggests a balance between membrane permeability and solubility .

Q & A

Q. What are the recommended synthetic routes for N-[3-(allyloxy)phenyl]-4-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. For example, analogous benzamide derivatives are synthesized via:

Amide bond formation : Reacting 3-(allyloxy)aniline with 4-methylbenzoyl chloride in dichloromethane (DCM) using a base like sodium carbonate to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Optimization includes temperature control (0–25°C for exothermic steps) and solvent selection (e.g., acetonitrile for polar intermediates) . Hazard analysis for reagents (e.g., acyl chlorides) is critical .

Q. How can researchers ensure safety when handling this compound?

  • Methodological Answer :
  • Risk Assessment : Follow protocols from Prudent Practices in the Laboratory (National Academies Press, 2011), including evaluating hazards of allyl ethers (flammability) and benzamide intermediates (mutagenicity potential) .
  • PPE and Ventilation : Use fume hoods, nitrile gloves, and lab coats. Ames testing for mutagenicity is advised, as structurally related anomeric amides show variable mutagenic profiles .
  • Storage : Store in amber vials at –20°C to prevent decomposition, as DSC data indicate thermal instability in similar compounds .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify allyloxy and methylbenzamide groups .
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. What is the mechanism of action of this compound against Candida albicans biofilms?

  • Methodological Answer :
  • Transcriptomic Analysis : RNA sequencing reveals downregulation of virulence genes (e.g., SAP5, ECE1, ALS3) involved in hyphal growth and adhesion. Researchers should use RNA-seq with Illumina platforms and validate via qRT-PCR .
  • In Vitro Assays : Perform biofilm inhibition assays using crystal violet staining and confocal microscopy to quantify biomass reduction .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the antifungal activity of this compound?

  • Methodological Answer :
  • Substituent Modifications :
PositionModificationBiological Impact
4-MethylReplace with electron-withdrawing groups (e.g., -CF3_3)Increased metabolic stability
AllyloxyIntroduce bulkier ethers (e.g., propargyloxy)Enhanced biofilm penetration
  • Assays : Test derivatives in MIC (Minimum Inhibitory Concentration) assays against C. albicans clinical isolates .

Q. What strategies resolve contradictions in mutagenicity data for benzamide derivatives?

  • Methodological Answer :
  • Ames II Testing : Compare mutagenicity of this compound with positive controls (e.g., benzyl chloride) and negative controls .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools like Derek Nexus to predict mutagenic hotspots .

Q. How can in vivo efficacy be evaluated for this compound in murine models of fungal infection?

  • Methodological Answer :
  • Dosing Regimens : Administer 10–50 mg/kg intravenously; monitor pharmacokinetics (LC-MS/MS for plasma concentration) .
  • Outcome Metrics : Quantify fungal burden (CFU counts) in kidneys and survival rates over 14 days .

Q. What methodologies assess the metabolic stability of this compound?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human/rat liver microsomes; quantify parent compound degradation via HPLC at 0, 15, 30, 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Key Considerations for Data Interpretation

  • Contradictory Mutagenicity : While some benzamides show low mutagenicity (e.g., compound 3 in ), others require stringent handling. Contextualize findings using in silico and in vitro data .
  • Biological Activity : The 4-methyl group may reduce polarity compared to methoxy analogs, impacting bioavailability .

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